molecular formula C22H16N4O B11059240 2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol

2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol

Cat. No.: B11059240
M. Wt: 352.4 g/mol
InChI Key: OOAJBEKPDIUTBA-UHFFFAOYSA-N
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Description

2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol is a heterocyclic compound that features a triazole ring fused with a phthalazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with phthalic anhydride to form a benzylphthalazine intermediate. This intermediate is then reacted with hydrazine to form the triazole ring, resulting in the final compound .

Industrial Production Methods

Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could introduce a wide range of functional groups .

Scientific Research Applications

2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The triazole ring is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol is unique due to its specific fusion of the triazole and phthalazine rings, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

2-(6-benzyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol

InChI

InChI=1S/C22H16N4O/c27-20-13-7-6-12-18(20)22-24-23-21-17-11-5-4-10-16(17)19(25-26(21)22)14-15-8-2-1-3-9-15/h1-13,27H,14H2

InChI Key

OOAJBEKPDIUTBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=NN=C3C4=CC=CC=C4O)C5=CC=CC=C52

Origin of Product

United States

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